molecular formula C22H21N5O4 B3209762 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea CAS No. 1060261-94-0

1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Cat. No. B3209762
CAS RN: 1060261-94-0
M. Wt: 419.4 g/mol
InChI Key: ZFROFPYPFJSMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. This compound is also known by its chemical name, MLN4924, and is a small molecule inhibitor of NEDD8-activating enzyme (NAE).

Mechanism of Action

MLN4924 exerts its biological effects by inhibiting the activity of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea. 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea is responsible for activating NEDD8, which is a protein that is involved in the regulation of several cellular processes, including protein degradation and DNA repair. The inhibition of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING E3 ubiquitin ligase complex. This complex is involved in the degradation of several proteins, including those that are involved in cell cycle progression and DNA damage response. Therefore, MLN4924 has the potential to induce cell death in cancer cells by disrupting the normal cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MLN4924 have been extensively studied in preclinical models. MLN4924 has been shown to induce cell death in several cancer cell lines, including those that are resistant to conventional chemotherapy. MLN4924 has also been shown to inhibit tumor growth in several animal models of cancer. In addition, MLN4924 has been shown to enhance the efficacy of several chemotherapeutic agents, including cisplatin and gemcitabine. However, MLN4924 has also been shown to have some toxic effects, including bone marrow suppression and hepatotoxicity.

Advantages and Limitations for Lab Experiments

The advantages of using MLN4924 in laboratory experiments include its ability to induce cell death in cancer cells, its potential to enhance the efficacy of chemotherapeutic agents, and its ability to inhibit tumor growth in animal models of cancer. However, the limitations of using MLN4924 include its toxicity, its complex synthesis process, and its potential to induce off-target effects.

Future Directions

There are several future directions for the research on MLN4924. One potential direction is to develop more potent and selective inhibitors of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea that have fewer off-target effects. Another direction is to investigate the potential applications of MLN4924 in other diseases, such as viral infections and neurodegenerative disorders. Additionally, the combination of MLN4924 with other therapeutic agents could be explored further to enhance its efficacy and reduce its toxicity. Overall, the research on MLN4924 has the potential to lead to the development of novel cancer therapies and other therapeutic agents.

Scientific Research Applications

MLN4924 has been extensively studied for its potential applications in cancer therapy. This compound has been shown to inhibit the activity of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea, which is involved in the activation of the ubiquitin-like protein NEDD8. The inhibition of 1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea by MLN4924 leads to the accumulation of NEDD8-conjugated proteins, which results in the activation of the cullin-RING E3 ubiquitin ligase complex. This complex is involved in the degradation of several proteins, including those that are involved in cell cycle progression and DNA damage response. Therefore, MLN4924 has the potential to induce cell death in cancer cells by disrupting the normal cellular processes.

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-3-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4/c1-29-18-8-7-16(12-19(18)30-2)24-22(28)23-15-6-4-5-14(11-15)17-13-27-20(25-17)9-10-21(26-27)31-3/h4-13H,1-3H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFROFPYPFJSMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 3
Reactant of Route 3
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 4
Reactant of Route 4
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 5
Reactant of Route 5
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea
Reactant of Route 6
1-(3,4-Dimethoxyphenyl)-3-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.